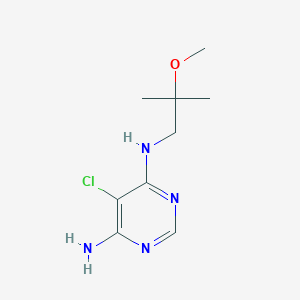![molecular formula C18H17N3O3 B6623727 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid](/img/structure/B6623727.png)
2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid, also known as BIAM, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of indazole-based inhibitors and has been shown to have promising activity against a variety of biological targets.
Mechanism of Action
The mechanism of action of 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid is not fully understood, but it is thought to involve the inhibition of specific enzymes and signaling pathways. For example, 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid has been shown to inhibit the activity of certain protein kinases, which are involved in a variety of cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid has been shown to have a variety of biochemical and physiological effects, depending on the specific target it is acting on. For example, inhibition of certain protein kinases by 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid can lead to decreased cell proliferation and induction of apoptosis, while inhibition of carbonic anhydrases can lead to decreased acid production in the stomach.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid in lab experiments is its high potency and specificity for certain targets. Additionally, 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid is relatively easy to synthesize and can be modified to improve its activity against specific targets. However, one limitation of using 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid is its potential toxicity and off-target effects, which must be carefully monitored in order to ensure accurate results.
Future Directions
There are several potential future directions for research on 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid. One area of interest is the development of new therapeutic agents based on 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid and its potential applications in other areas of scientific research.
Synthesis Methods
The synthesis of 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid involves several steps, starting with the reaction of 2H-indazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with benzylamine to form the benzylamide, which is subsequently acylated with 2-(2H-indazol-3-yl)acetic acid to form the final product, 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid.
Scientific Research Applications
2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid has been shown to have a wide range of potential applications in scientific research. It has been studied for its activity against various enzymes, including protein kinases, histone deacetylases, and carbonic anhydrases. Additionally, 2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new therapeutic agents.
properties
IUPAC Name |
2-[benzyl-[2-(2H-indazol-3-yl)acetyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-17(10-16-14-8-4-5-9-15(14)19-20-16)21(12-18(23)24)11-13-6-2-1-3-7-13/h1-9H,10-12H2,(H,19,20)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYLKWBHZYVYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)O)C(=O)CC2=C3C=CC=CC3=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-6-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]pyrimidin-4-amine](/img/structure/B6623649.png)
![N-[2-(3-cyclopropyl-1,2,4-triazol-4-yl)ethyl]-4-ethylcyclohexane-1-carboxamide](/img/structure/B6623657.png)
![5-chloro-4-N-[3-(oxan-4-ylmethoxy)propyl]pyrimidine-4,6-diamine](/img/structure/B6623658.png)
![4-[2-[(6-Amino-5-chloropyrimidin-4-yl)amino]ethoxy]benzonitrile](/img/structure/B6623668.png)

![5-chloro-4-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyrimidine-4,6-diamine](/img/structure/B6623677.png)
![(4-ethylcyclohexyl)-[4-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methanone](/img/structure/B6623684.png)
![Methyl 2-[6-[[1-(methoxymethyl)cyclobutyl]carbamoylamino]pyridin-2-yl]acetate](/img/structure/B6623690.png)
![(2S,3S)-3-methyl-2-[3-(4-methyl-1H-benzimidazol-2-yl)propanoylamino]pentanoic acid](/img/structure/B6623698.png)
![5-Chloro-6-[4-(4-methylpyridin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6623703.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methylcarbamoyl]benzoic acid](/img/structure/B6623710.png)
![4-[4-(3-Chloropyridin-4-yl)piperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine](/img/structure/B6623712.png)
![5-chloro-4-N-[3-(1,3,5-trimethylpyrazol-4-yl)propyl]pyrimidine-4,6-diamine](/img/structure/B6623729.png)
![2-Chloro-4-[[2-(5-methyl-1,2-oxazol-3-yl)acetyl]amino]benzoic acid](/img/structure/B6623738.png)